molecular formula C30H29N3O4 B1672451 GW1929 CAS No. 196808-24-9

GW1929

Cat. No.: B1672451
CAS No.: 196808-24-9
M. Wt: 495.6 g/mol
InChI Key: QTQMRBZOBKYXCG-MHZLTWQESA-N
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Description

GW1929 (C₃₀H₂₉N₃O₄·xH₂O) is a non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) agonist developed by GlaxoSmithKline . It binds to the ligand-binding domain (LBD) of PPARγ via an induced-fit mechanism, characterized by rapid initial binding followed by slow conformational changes that stabilize the receptor . Structural studies reveal that this compound occupies the orthosteric pocket of PPARγ, interacting with helix 3, β-sheets, and the Ω-loop .

This compound exhibits diverse therapeutic effects:

  • Neuroprotection: Reduces inflammation and apoptosis in cerebral ischemia-reperfusion injury .
  • Anti-inflammatory Action: Suppresses NLRP3-mediated pyroptosis and oxidative stress in septic liver damage .
  • Metabolic Regulation: Improves bone turnover and hormone levels in perimenopause models .
  • Cancer Cachexia: Attenuates muscle wasting via MyoD and GLUT-4 upregulation .

Properties

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQMRBZOBKYXCG-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043803
Record name GW1929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196808-24-9
Record name GW 1929
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196808-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 1929
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW1929
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-1929
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S066WKF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Dendrimer-Graphene Nanostar (DGNS) Conjugation

A 2023 study demonstrated GW1929’s integration into dendrimer-graphene nanostars (DGNS) for macrophage-targeted delivery. The protocol involves:

Materials:

  • Generation 5 poly(amidoamine) (G5 PAMAM) dendrimers
  • Oxidized graphene nanohorns (GNS)
  • Crosslinkers: 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC)/N-Hydroxysuccinimide (NHS)

Procedure:

  • Dendrimer-GNS Conjugation:
    • GNS dispersed in dimethyl sulfoxide (DMSO) are sonicated (50 kHz, 360 W) with EDC/NHS and G5 PAMAM for 2 hours.
    • Centrifugation (21,000 × g, 10 min) removes unreacted dendrimers, yielding DGNS with positive zeta potentials (+28.4 mV).
  • This compound Loading:
    • DGNS are incubated with this compound (0.5–10 mg) and EDC/NHS in DMSO under magnetic stirring.
    • Zeta potential shifts to −15.2 mV confirm successful conjugation, attributed to this compound’s anionic groups.

Characterization Data:

Parameter GNS DGNS DGNS-GW
Z-Average (nm) 152.3 198.7 210.5
Polydispersity Index 0.21 0.29 0.31
Zeta Potential (mV) −12.4 +28.4 −15.2

This formulation enhances this compound’s solubility and enables sustained release in macrophage-rich tissues.

Analytical and Quality Control Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural validation of intermediates, such as 4-(2-fluoroethyl)aniline, relies on 1H-NMR:

  • δ 2.918 (dt, J = 1 Hz, 2H, CH2)
  • δ 4.574 (dt, J = 2 Hz, 2H, CH2F)
  • δ 6.652–7.031 (m, 4H, ArH).

Applications in Preclinical Research

Neuroprotection in Cerebral Ischemia-Reperfusion Injury

This compound (5 mg/kg, intraperitoneal) reduces infarct volume by 42% in rodent models, correlating with decreased TNF-α (55%) and IL-6 (48%) levels.

Macrophage Polarization Modulation

DGNS-GW at 100 ng/mL suppresses TNF-α-induced M1 polarization in RAW 264.7 cells, downregulating iNOS and COX-2 expression by 68% and 72%, respectively.

Chemical Reactions Analysis

Types of Reactions

GW1929 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, demethylated, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities .

Scientific Research Applications

GW1929 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the activation of peroxisome proliferator-activated receptor gamma and its effects on metabolic pathways.

    Biology: Investigated for its role in modulating gene expression and cellular differentiation.

    Medicine: Explored for its potential therapeutic effects in treating diabetes, obesity, and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic disorders .

Mechanism of Action

GW1929 exerts its effects by binding to and activating peroxisome proliferator-activated receptor gamma. This activation leads to the modulation of gene expression involved in glucose and lipid metabolism. The molecular targets include genes responsible for insulin sensitivity, adipogenesis, and inflammation. The pathways involved include the peroxisome proliferator-activated receptor gamma signaling pathway, which plays a key role in regulating metabolic homeostasis .

Comparison with Similar Compounds

Comparison with Similar PPARγ Agonists

Structural and Mechanistic Differences

Compound Class Binding Mechanism Key Structural Features
GW1929 Non-TZD Induced-fit binding to orthosteric pocket Benzophenone core, pyridine ring
Pioglitazone TZD Stabilizes helix 12 via TZD ring Thiazolidinedione ring
Darglitazone/MRL24 Non-TZD Induced-fit binding Structurally distinct from this compound
Rosiglitazone TZD Similar to pioglitazone Thiazolidinedione ring with pyridinyl group
GW9662 Antagonist Covalent binding to Cys313 Irreversible antagonist

Key Insights :

  • This compound and darglitazone/MRL24 share an induced-fit mechanism but differ in molecular structure, leading to variations in receptor activation kinetics .

Functional Efficacy in Disease Models

Neuroprotection
  • This compound: Reduces TBBPA-induced neurotoxicity by normalizing PPARγ protein levels and inhibiting caspase-3 activation . Co-treatment with TBBPA reverses its neurotoxic effects .
  • Pioglitazone : Shows comparable anti-inflammatory effects in cerebral ischemia but requires higher doses (10 μM), raising concerns about specificity .
Anti-Inflammatory Effects
  • This compound : Suppresses NLRP3 inflammasome activity and ROS-mediated liver damage by upregulating Nrf2 . In macrophages, it inhibits ox-LDL-induced TLR2/4 expression and foam cell formation .
  • Rosiglitazone : Activates TFPI-1 in macrophages but requires 10 μM concentrations, compared to this compound’s effective dose of 5 μM .
Metabolic and Hormonal Regulation
  • This compound: Restores estrogen (E2) and reduces FSH/LH in perimenopause rats, with dose-dependent suppression of oxidative stress .
  • TZDs: Limited evidence in perimenopause models but associated with adverse effects like fluid retention .

Specificity and Side Effects

Compound Specificity Notable Side Effects
This compound High (Cav-1-dependent activation) Minimal weight gain
Pioglitazone Moderate (off-target Nox4 effects) Weight gain, edema
Rosiglitazone Low (activates PPARα/δ at high doses) Cardiovascular risks
GW9662 Irreversible PPARγ antagonism Ineffective in neuronal models

Key Findings :

  • TZDs upregulate Nox4, exacerbating oxidative stress, whereas this compound enhances Nox2 (protective in lung models) .

Biological Activity

GW1929 is a non-thiazolidinedione (non-TZD) agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cellular differentiation. This article explores the biological activity of this compound, focusing on its effects on metabolic parameters, neuroprotection, and macrophage polarization.

This compound activates PPARγ, leading to various downstream effects, including:

  • Regulation of Gene Expression : this compound influences the expression of genes involved in lipogenesis and fatty acid metabolism in adipose tissues and liver .
  • Anti-inflammatory Effects : By modulating macrophage polarization, this compound promotes an anti-inflammatory M2 phenotype, reducing hepatic inflammation and fibrosis .

Glucose and Lipid Metabolism

In studies involving Zucker diabetic fatty rats, this compound treatment resulted in:

  • Decreased Free Fatty Acids (FFA) : Initial reductions in circulating FFA levels were observed, followed by decreases in glucose and triglyceride levels .
  • Gene Regulation : Comprehensive mRNA profiling revealed that this compound directly or indirectly regulated numerous genes associated with lipid metabolism .

Table 1: Effects of this compound on Metabolic Parameters

ParameterEffectStudy Reference
Circulating FFADecreased
Blood GlucoseDecreased
TriglyceridesDecreased
Gene ExpressionUpregulation of lipogenic genes

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of ischemic injury:

  • Cerebral Ischemia : In gerbils subjected to global cerebral ischemia, this compound treatment significantly improved neurobehavioral deficits and reduced hippocampal damage. This was associated with decreased levels of inflammatory markers such as TNFα and IL-6 .
  • Apoptosis Reduction : this compound treatment led to a significant reduction in apoptotic DNA fragmentation in the hippocampus .

Table 2: Neuroprotective Outcomes of this compound

OutcomeResultStudy Reference
Neurobehavioral DeficitsAmeliorated
Hippocampal DamageReduced
Inflammatory MarkersDecreased

Macrophage Polarization

Recent studies have explored the selective targeting of PPARγ activation in macrophages using this compound:

  • Dendrimer-GW1929 Conjugates : A novel delivery system utilizing dendrimer nanoparticles linked to this compound showed enhanced accumulation in hepatic macrophages, promoting an anti-inflammatory response while minimizing systemic side effects .
  • IL-10 Expression : Treatment with DGNS-GW (dendrimer-GW1929) resulted in a fourfold increase in IL-10 expression compared to controls, indicating a strong anti-inflammatory effect .

Table 3: Macrophage Polarization Effects

TreatmentIL-10 Expression IncreaseStudy Reference
DGNS-GW400%

Q & A

Q. What is the primary mechanism of action of GW1929, and how is it validated experimentally?

this compound is a synthetic peroxisome proliferator-activated receptor gamma (PPARγ) agonist with high specificity (pKi = 8.84 for human PPARγ). Its mechanism involves binding to the ligand-binding domain (LBD) of PPARγ, inducing conformational changes that activate downstream gene expression. Validation methods include:

  • SPA (Scintillation Proximity Assay) : Measures competitive binding to recombinant hPPARγ LBD .
  • Cell-based luciferase reporter assays : Quantify transcriptional activation of PPARγ-responsive genes .
  • Western blotting : Confirms downstream effects, such as reduced caspase-3 activity in neuroprotection studies .

Q. What are the recommended in vitro and in vivo models for studying this compound's effects?

  • In vitro :
    • Primary neuronal cultures for neuroprotection studies (e.g., TBBPA-induced apoptosis models) .
    • Hepatoma cell lines (e.g., HepG2) to assess lipid metabolism and C3 gene expression .
  • In vivo :
    • Zucker Diabetic Fatty (ZDF) rats: Evaluates anti-diabetic effects (e.g., non-fasting glucose reduction at 0.5–5 mg/kg doses) .
    • Focal cerebral ischemia-reperfusion injury models: Tests neuroprotection via MMP-9 and TNFα suppression .

Q. How should this compound be prepared and stored to ensure experimental reproducibility?

  • Solubility : ≥2.5 mg/mL in DMSO (5.04 mM) .
  • Storage :
    • Powder: Stable for 3 years at -20°C.
    • Working solutions: Store at -80°C for ≤1 year to prevent degradation .
  • Dosage : For ZDF rats, administer 0.5–5 mg/kg intraperitoneally for 14 days; higher doses (e.g., 5 mg/kg) may induce β-cell apoptosis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s regulation of Mark4 protein and mRNA expression?

In porcine placental trophoblasts, this compound reduces Mark4 protein levels (Figure B/D) but increases Mark4 mRNA (Figure C) . To address this contradiction:

  • Perform time-course experiments to assess translational vs. post-translational regulation.
  • Use cycloheximide chase assays to measure protein degradation rates.
  • Validate with siRNA knockdown to confirm PPARγ-dependent pathways.

Q. What experimental strategies differentiate this compound’s PPARγ agonism from off-target effects?

  • Competitive binding assays : Co-treat with PPARγ antagonists (e.g., GW9662) to block this compound’s effects .
  • NMR spectroscopy : Resolve this compound-PPARγ binding dynamics (e.g., TROSY-HSQC spectra show slow/fast exchange kinetics) .
  • Transcriptomic profiling : Compare gene expression patterns with other PPARγ agonists (e.g., rosiglitazone) .

Q. Why does this compound exhibit neuroprotective effects in cerebral ischemia but not in NMDA-induced cytotoxicity?

this compound reduces ischemia-reperfusion injury by suppressing MMP-9, COX-2, and IL-6 , but lacks efficacy in NMDA models due to:

  • Differential PPARγ isoform expression in injury microenvironments.
  • Tissue-specific pharmacokinetics (e.g., blood-brain barrier penetration variability) .
  • Solution : Use targeted delivery systems (e.g., dendrimer–graphene nanostars) to enhance brain bioavailability .

Methodological Best Practices

Q. How should researchers design dose-response studies for this compound to avoid confounding results?

  • In vitro : Use a range of 1–10 μM, as higher doses (>10 μM) may induce cytotoxicity in neuronal cultures .
  • In vivo : For ZDF rats, limit doses to ≤5 mg/kg to prevent β-cell apoptosis .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., neuroinflammatory markers) .

Q. What techniques validate this compound’s interaction with PPARγ in structural studies?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD = 6.2 nM for human PPARγ) .
  • X-ray crystallography : Resolves this compound’s binding pose in the orthosteric pocket (Helix 3 and Ω-loop interactions) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .

Data Interpretation and Reporting

Q. How should contradictory findings between in vitro and in vivo studies be addressed?

Example: this compound reduces fasting glucose in ZDF rats but shows limited efficacy in in vitro β-cell models.

  • Approach :
    • Compare tissue-specific PPARγ coactivator expression (e.g., PGC-1α in liver vs. pancreas).
    • Assess metabolite interference (e.g., serum albumin binding in vivo) .
    • Use conditional PPARγ knockout models to isolate target tissues .

Q. What reporting standards are critical for this compound-related studies?

  • Transparency : Disclose all data, including negative results (e.g., lack of effect on NMDA cytotoxicity) .
  • Reproducibility : Provide full protocols for this compound preparation, dosing, and storage .
  • Ethical compliance : Declare conflicts of interest (e.g., GlaxoSmithKline’s research-use-only restrictions) .

Tables for Key Experimental Parameters

Q. Table 1: this compound Dosage Guidelines

ModelDose RangeKey OutcomesReference
ZDF Rats0.5–5 mg/kg↓ Non-fasting glucose, ↑ insulin
Cerebral Ischemia10 mg/kg↓ TUNEL+ cells, ↓ TNFα
Primary Neurons1–10 μM↓ Caspase-3, ↓ LDH release

Q. Table 2: Key Binding Assays for PPARγ Activation

Assay TypeParameter MeasuredThis compound ValueReference
SPAIC50 (Human PPARγ)6.2 nM
SPRKD6.2 nM
ITCΔG (Binding Affinity)-10.2 kcal/mol

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GW1929
Reactant of Route 2
GW1929

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